1-Benzyl-5-methyl-1H-indole-3-carbonitrile
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Overview
Description
1-Benzyl-5-methyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a benzyl group at the first position, a methyl group at the fifth position, and a carbonitrile group at the third position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-indole-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 5-methylindole with benzyl bromide in the presence of a base such as potassium carbonate. The resulting 1-benzyl-5-methylindole is then subjected to a cyanation reaction using a reagent like copper(I) cyanide to introduce the carbonitrile group at the third position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-benzyl-5-methyl-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Benzyl-5-methyl-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:
1-Benzyl-1H-indole-3-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
5-Methyl-1H-indole-3-carbonitrile: Lacks the benzyl group at the first position.
1-Benzyl-1H-indole-3-acetonitrile: Contains an acetonitrile group instead of a carbonitrile group.
Uniqueness: The presence of both benzyl and methyl groups, along with the carbonitrile group, imparts unique chemical and physical properties to this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14N2 |
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Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-benzyl-5-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c1-13-7-8-17-16(9-13)15(10-18)12-19(17)11-14-5-3-2-4-6-14/h2-9,12H,11H2,1H3 |
InChI Key |
UITXDGRVLOIIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C#N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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